![molecular formula C10H14N6O B11731361 1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11731361.png)
1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of pyrazole derivatives, including 1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide, often involves multi-step reactions that yield compounds with specific functional groups conducive to biological activity. The structural formula is represented as follows:
This compound features a pyrazole ring which is known for its ability to interact with various biological targets.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound can induce apoptosis in cancer cells. A notable study reported that derivatives showed cytotoxicity against several human cancer cell lines, including colorectal and breast cancer cells .
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
These findings suggest that this compound could serve as a lead for the development of new anticancer agents.
Antioxidant Properties
Pyrazole derivatives have been evaluated for their antioxidant activities. The radical scavenging ability of these compounds was assessed using the DPPH assay, where certain derivatives demonstrated superior activity compared to standard antioxidants like ascorbic acid . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has also been explored. Studies suggest that these compounds may inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases. The modulation of signaling pathways involved in inflammation presents a promising area for further research.
Case Study 1: Cytotoxicity Evaluation
In a study examining the cytotoxic effects of various pyrazole derivatives, it was found that specific modifications to the pyrazole structure significantly enhanced anticancer activity. The most potent compounds were able to induce apoptotic pathways in cancer cell lines, indicating their potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship
A quantitative structure–activity relationship (QSAR) analysis was conducted to understand how different substituents on the pyrazole ring affect biological activity. This approach helped identify key structural features that enhance anticancer efficacy and antioxidant properties .
Mechanism of Action
The mechanism of action of 1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole
- 5-amino-3-methylpyrazole
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide stands out due to its unique structure, which imparts specific chemical and biological properties.
Biological Activity
1-Methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic development.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₅O
- Molecular Weight : 229.28 g/mol
The presence of the pyrazole ring and carboxamide functional group is significant for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit notable anticancer properties. Specifically, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Microtubule Destabilization : Studies have demonstrated that certain pyrazole derivatives can inhibit microtubule assembly, leading to disrupted mitosis in cancer cells. For instance, compounds with similar scaffolds have shown effective inhibition at concentrations as low as 20 μM .
- Apoptosis Induction : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that pyrazole derivatives could enhance caspase-3 activity, indicating apoptosis induction at micromolar concentrations .
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest in the G2/M phase, further supporting their potential as anticancer agents .
Anti-inflammatory Activity
Beyond anticancer effects, the compound's structural features suggest possible anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- Cytokine Inhibition : Some studies indicate that pyrazole derivatives can inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in immune cells, showcasing their potential in treating inflammatory diseases .
Case Studies and Research Findings
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including tubulin and COX enzymes. These studies provide insights into how structural modifications can enhance biological activity and specificity towards desired targets.
Properties
Molecular Formula |
C10H14N6O |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2-methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14N6O/c1-15-6-7(5-13-15)4-12-9-3-8(10(11)17)16(2)14-9/h3,5-6H,4H2,1-2H3,(H2,11,17)(H,12,14) |
InChI Key |
PDWQIQQOMHJLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C |
Origin of Product |
United States |
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